molecular formula C15H21NO2 B12294433 3,3,5-Trimethylcyclohexyl pyridine-3-carboxylate

3,3,5-Trimethylcyclohexyl pyridine-3-carboxylate

Cat. No.: B12294433
M. Wt: 247.33 g/mol
InChI Key: GQSGZTBDVNUIQS-UHFFFAOYSA-N
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Description

Ciclonicate is a chemical compound known for its vasodilatory properties. It is classified as a nicotinate ester and is primarily used in the treatment of arteriosclerotic peripheral vascular diseases. The compound’s chemical formula is C15H21NO2, and it has a molar mass of 247.338 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclonicate can be synthesized through the esterification of trans-3,3,5-trimethylcyclohexanol with pyridine-3-carboxylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Ciclonicate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ciclonicate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ciclonicate has a wide range of applications in scientific research:

Mechanism of Action

Ciclonicate exerts its vasodilatory effects by relaxing the smooth muscles in blood vessels, thereby increasing blood flow. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interact with receptors and enzymes that regulate vascular tone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciclonicate is unique due to its specific ester structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target vascular smooth muscles makes it a valuable compound in the treatment of vascular diseases .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) pyridine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3

InChI Key

GQSGZTBDVNUIQS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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